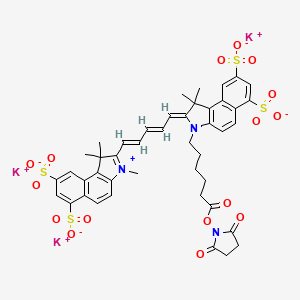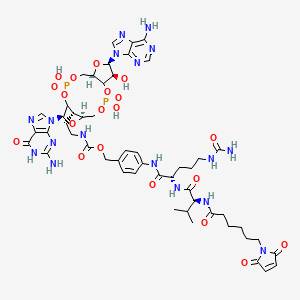
PI3K/mTOR Inhibitor-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI3K/mTOR Inhibitor-5 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making inhibitors like this compound valuable in therapeutic research and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications . Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
PI3K/mTOR Inhibitor-5 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
PI3K/mTOR Inhibitor-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate cell growth, proliferation, and survival mechanisms.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with PI3K/mTOR pathway dysregulation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/mTOR pathway.
作用機序
PI3K/mTOR Inhibitor-5 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The compound specifically targets the ATP-binding sites of PI3K and mTOR, preventing their activation and subsequent downstream signaling .
類似化合物との比較
Similar Compounds
Alpelisib: A PI3K inhibitor approved for the treatment of breast cancer.
GDC-0077: A PI3K inhibitor undergoing clinical trials.
Uniqueness
PI3K/mTOR Inhibitor-5 is unique in its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to single-target inhibitors. This dual inhibition can lead to more effective suppression of tumor growth and resistance mechanisms .
特性
分子式 |
C32H40N10O3 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
[4-(dimethylamino)piperidin-1-yl]-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C32H40N10O3/c1-39(2)25-9-11-40(12-10-25)29(43)23-5-8-26-27(21-23)35-30(34-26)33-24-6-3-22(4-7-24)28-36-31(41-13-17-44-18-14-41)38-32(37-28)42-15-19-45-20-16-42/h3-8,21,25H,9-20H2,1-2H3,(H2,33,34,35) |
InChIキー |
QUXDVTPBESAXFP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


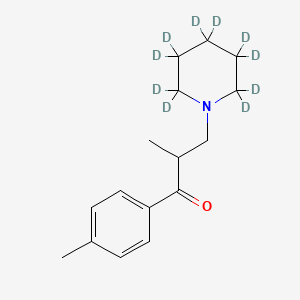
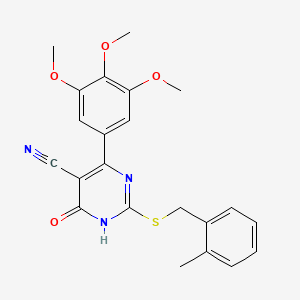
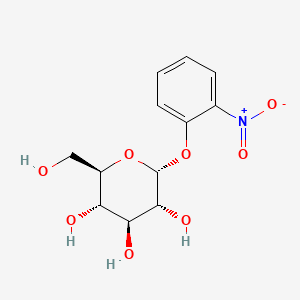
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
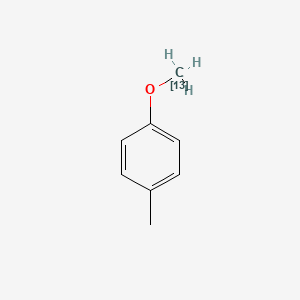

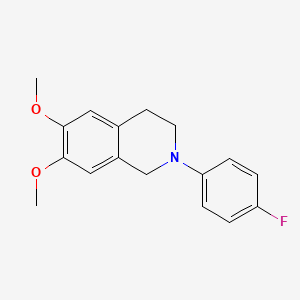
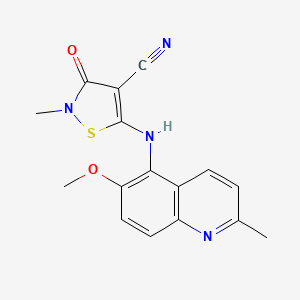
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)

